N-(4-(3,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Biological Activity
- Antimicrobial and Antitumor Activities: Compounds with structural similarities to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide have been investigated for their antimicrobial and antitumor activities. For example, derivatives of thiazole and isoxazole showed promising antibacterial activity against various pathogens, including Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017). Moreover, some compounds exhibited significant anticancer activity, indicating the potential of such structures in drug development (Tiwari et al., 2017).
Material Science
- Dyeing Polyester Fibers: Novel heterocyclic compounds containing thiazole-selenium have been synthesized and applied for dyeing polyester fabrics, demonstrating the material science applications of such structures. These compounds showed excellent color characteristics and fastness properties, alongside high efficiency in in vitro antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Organic Synthesis
- Catalysis and Synthesis: The utility of isoxazole-related compounds in facilitating organic reactions has been highlighted, where they serve as ligands in bimetallic catalysts for the synthesis of heterobiaryls. This application underscores their role in developing convenient methods for synthesizing compounds containing furyl and thienyl rings (Bumagin et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that environmental factors can influence the action of many chemical compounds .
Future Directions
Thiazoles have shown diverse biological activities and have been the focus of many research studies. The synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This compound, being a thiazole derivative, could be a part of such future research directions.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)12-8-21-15(17-12)18-14(19)13-5-6-16-20-13/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETCKOBVEMIRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.